molecular formula C6H12O4S B1306893 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol CAS No. 25935-87-9

2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol

Cat. No. B1306893
CAS RN: 25935-87-9
M. Wt: 180.22 g/mol
InChI Key: CMIJZFZLNQNCDF-UHFFFAOYSA-N
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Description

The compound 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol is not directly discussed in the provided papers. However, the papers do provide insights into the synthesis and oxidation reactions of structurally related compounds, which can be informative for understanding the chemical behavior of similar molecules. The first paper discusses the synthesis of complex indene-dione derivatives using ethanol as a solvent, which highlights the potential for using ethanol in the synthesis of oxygen-containing heterocyclic compounds . The second paper describes the synthesis and subsequent oxidation of 2-(pyrazolyl)ethanols, showcasing the reactivity of ethanol derivatives with heterocyclic substituents .

Synthesis Analysis

The synthesis of heterocyclic compounds is a topic of interest in both papers. In the first paper, the authors report the synthesis of indene-dione derivatives using ultrasonic irradiation, which is a technique known for enhancing reaction rates and yields . The second paper outlines the preparation of 2-(pyrazolyl)ethanols through a recyclization reaction, followed by oxidation to yield various products depending on the isomeric form of the starting material . These studies suggest that the synthesis of 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol could potentially be optimized using similar methods, such as ultrasonic irradiation or recyclization reactions.

Molecular Structure Analysis

While the molecular structure of 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol is not analyzed in the provided papers, the structures of the synthesized compounds in both papers involve complex arrangements of rings and substituents, which are characteristic of heterocyclic chemistry . These findings imply that the molecular structure of 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol would likely exhibit similar complexity, with the potential for intramolecular interactions and conformational dynamics.

Chemical Reactions Analysis

The papers provide examples of chemical reactions involving ethanol derivatives and heterocyclic compounds. The first paper does not detail specific reactions of the synthesized compounds but does mention the use of p-TSA as a catalyst, which could be relevant for facilitating reactions of similar molecules . The second paper provides a clear example of how different substituents on ethanol derivatives can lead to diverse oxidation products, indicating that the chemical reactivity of 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol would be influenced by its specific functional groups .

Physical and Chemical Properties Analysis

Neither paper directly addresses the physical and chemical properties of 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol. However, the use of ethanol as a solvent in the first paper suggests that the compound might be soluble in alcohols or other polar organic solvents . The oxidation reactions in the second paper indicate that the presence of heteroatoms in the molecule could confer certain reactivity patterns, such as susceptibility to oxidation or other electrophilic attacks . These insights can be extrapolated to hypothesize about the physical and chemical properties of 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol, including its solubility, reactivity, and potential for forming derivatives through oxidation or other chemical modifications.

Scientific Research Applications

Ultrasound-Assisted Synthesis

  • A study by Ghahremanzadeh et al. (2011) explored the use of ultrasound-assisted synthesis in creating derivatives of 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol. This method offers advantages such as cost-effectiveness, ease of work-up, good yields, and the use of environmentally benign solvents like ethanol (Ghahremanzadeh et al., 2011).

Electropolymerization

  • Dass et al. (2006) synthesized a monomer from 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol, showing its potential in forming cross-linked, insoluble polymers through electropolymerization. This process yields hard films with potential applications in various industries (Dass et al., 2006).

Alkylation and Chemical Reactivity Studies

  • Fizer et al. (2019) conducted an experimental and theoretical study on the alkylation of compounds related to 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol. They explored the reactivity of these compounds in different solvents, contributing to our understanding of their chemical behavior (Fizer et al., 2019).

Electrooxidation Studies

  • Zhou et al. (2010) investigated the electrooxidation of ethanol on a Pd electrode in alkaline media. This research provides insights into the oxidation processes of ethanol-based compounds, relevant to 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol (Zhou et al., 2010).

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . The storage class code is 11, which indicates that it is a combustible solid . The WGK is 3 . The flash point is not applicable .

properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)oxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4S/c7-2-3-10-6-1-4-11(8,9)5-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIJZFZLNQNCDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395022
Record name 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol

CAS RN

25935-87-9
Record name 2-[(1,1-Dioxidotetrahydro-3-thienyl)oxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Zhao, S Song, Y Wang, J Keum, J Zhu… - … Applied Materials & …, 2021 - ACS Publications
With the cationic transference number close to unity, single-ion conducting polymer electrolytes (SICPEs) are recognized as an advanced electrolyte system with improved energy …
Number of citations: 14 pubs.acs.org
S Zhao - 2021 - trace.tennessee.edu
Polymer electrolytes have been widely studied as a potential candidate for next generation batterie with improved safety and higher energy density. Especially, single-ion conducting …
Number of citations: 0 trace.tennessee.edu

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